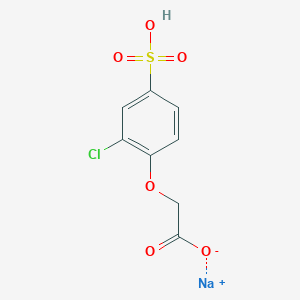
Sodium (2-chloro-4-sulfophenoxy)acetic acid
Descripción general
Descripción
Sodium (2-chloro-4-sulfophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6ClNaO6S and its molecular weight is 288.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sodium (2-chloro-4-sulfophenoxy)acetic acid, commonly referred to in the literature as a chlorobenzyl sulfone derivative, has garnered attention for its potential biological activities. This compound is notably associated with radioprotective effects and has been investigated for its mechanisms in cellular protection against radiation-induced damage.
Chemical Structure and Properties
The compound's structure can be characterized by the presence of a chlorinated aromatic ring and a sulfophenoxy group, which contributes to its solubility and biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₉H₈ClNaO₄S |
| Molecular Weight | 252.67 g/mol |
| Solubility | Water-soluble |
Research indicates that this compound acts through a novel mechanism distinct from traditional radioprotectors, which typically function as free-radical scavengers. Instead, this compound appears to enhance DNA repair pathways, thereby mitigating the effects of radiation on cellular structures.
Radioprotective Effects
In vitro studies have demonstrated that this compound exhibits significant radioprotective properties across various human cell lines. For instance, it has shown efficacy in protecting:
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Lung Fibroblast Cells (HFL-1)
- Skin Fibroblast Cells (AG1522)
The protective effects are attributed to the compound's ability to modulate cellular responses to oxidative stress and enhance DNA repair mechanisms following radiation exposure .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at lower concentrations, it effectively inhibited cell proliferation while promoting survival in normal cells exposed to radiation .
- In Vivo Studies : Animal models treated with this compound showed reduced mortality rates following exposure to lethal doses of radiation. The mechanism was linked to enhanced DNA repair and reduced apoptosis in critical tissues .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of chlorobenzyl sulfone derivatives revealed that modifications at specific positions on the benzene ring can significantly influence biological activity. For example, substituents such as 4-cyano or 4-hydrogen groups were found to enhance bioactivity, while others like methoxy or nitro groups diminished it .
Propiedades
IUPAC Name |
sodium;2-(2-chloro-4-sulfophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S.Na/c9-6-3-5(16(12,13)14)1-2-7(6)15-4-8(10)11;/h1-3H,4H2,(H,10,11)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDWEJNTRQUKEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















